molecular formula C18H11Cl2N3O2S B11657649 (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11657649
M. Wt: 404.3 g/mol
InChI Key: YZBPNKMNQFGNMN-SQFISAMPSA-N
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Description

(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The indolone core consists of an indole ring fused with a ketone group.
  • The thiazole moiety contributes a five-membered ring containing sulfur and nitrogen atoms.
  • The dichloroanilino group adds two chlorine atoms to the structure.

Preparation Methods

Industrial Production: Industrial-scale production methods may involve multistep syntheses, purification, and optimization. due to the compound’s complexity, it might not be produced on a large scale.

Chemical Reactions Analysis

Reactivity:

(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one: could undergo several reactions:

    Oxidation: Oxidative processes might modify the thiazole or indolone portions.

    Reduction: Reduction could target the ketone group or other functional moieties.

    Substitution: Substituents on the anilino group may be replaced.

Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example:

    Oxidation: Potassium permanganate, chromic acid, or peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The products would vary based on the specific reaction. Potential products include derivatives of the starting compound or cleavage products.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: As a synthetic intermediate or building block.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a drug candidate.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets. Further research would elucidate these interactions and associated pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare this compound to related structures. Its uniqueness lies in the combination of indolone, thiazole, and dichloroanilino motifs.

Remember that this compound represents a fascinating intersection of organic chemistry, and its exploration continues to yield valuable insights

Properties

Molecular Formula

C18H11Cl2N3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11Cl2N3O2S/c1-23-12-8-3-2-5-9(12)13(17(23)25)15-16(24)22-18(26-15)21-11-7-4-6-10(19)14(11)20/h2-8H,1H3,(H,21,22,24)/b15-13-

InChI Key

YZBPNKMNQFGNMN-SQFISAMPSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C1=O

Origin of Product

United States

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